Methyl 6-ethoxy-2-formylnicotinate
Description
Methyl 6-ethoxy-2-formylnicotinate (CAS No. 1707372-31-3) is a heterocyclic compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.2 g/mol . It features a pyridine backbone substituted with a methoxycarbonyl group (ester), an ethoxy group at position 6, and a formyl group at position 2. This compound is primarily utilized as a building block in medicinal chemistry and combinatorial synthesis due to its reactive formyl and ester moieties, which enable further functionalization .
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 6-ethoxy-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-3-15-9-5-4-7(10(13)14-2)8(6-12)11-9/h4-6H,3H2,1-2H3 |
InChI Key |
KUYHGFZGHOHIIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(C=C1)C(=O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethoxy-2-formylnicotinate typically involves the following steps:
Starting Material: The synthesis begins with 6-methyl nicotinate as the starting material.
Bromination: The 6-methyl nicotinate is reacted with bromine in the presence of sodium acetate and glacial acetic acid to form 6-tribromomethyl nicotinate.
Debromination: The 6-tribromomethyl nicotinate is then treated with sodium sulfite in an aqueous solution to remove one bromine atom, yielding 6-dibromomethyl nicotinate.
Formylation: The 6-dibromomethyl nicotinate is reacted with morpholine to produce 6-formyl nicotinate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethoxy-2-formylnicotinate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Manganese dioxide in dichloromethane at 20°C for 4 hours.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinate ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted nicotinate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-ethoxy-2-formylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of various fine chemicals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Methyl 6-ethoxy-2-formylnicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the modulation of enzyme activity and receptor binding. The formyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The most closely related compound identified is Ethyl 6-formylnicotinate (CAS No. 20857-31-2), which shares a pyridine core and formyl substituent but differs in substituent positions and ester groups. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|---|
| Methyl 6-ethoxy-2-formylnicotinate | 1707372-31-3 | C₁₀H₁₁NO₄ | 209.2 | 6-ethoxy, 2-formyl, methyl ester |
| Ethyl 6-formylnicotinate | 20857-31-2 | C₉H₉NO₃ | 179.175 | 6-formyl, ethyl ester |
Key Observations:
Substituent Positioning: this compound has ethoxy and formyl groups at positions 6 and 2, respectively, while Ethyl 6-formylnicotinate places the formyl group exclusively at position 6 . This positional variance may influence reactivity; for example, the 2-formyl group in the former could enhance electrophilic aromatic substitution at adjacent positions.
Ester Group Differences :
- This compound contains a methyl ester , whereas Ethyl 6-formylnicotinate has an ethyl ester . Ethyl esters generally exhibit slightly lower polarity and slower hydrolysis rates compared to methyl esters, which could affect solubility and stability in synthetic applications .
Molecular Weight and Complexity :
Research Findings and Limitations
- Crystallographic Studies : While neither compound’s crystal structure is explicitly detailed in the provided evidence, tools like SHELX and ORTEP-3 (used for small-molecule refinement) could elucidate their conformational preferences .
Biological Activity
Methyl 6-ethoxy-2-formylnicotinate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, characterized by the presence of an ethoxy group and a formyl group at specific positions on the pyridine ring. The chemical structure can be represented as follows:
This compound is notable for its potential interactions with biological targets, particularly in the context of pharmacological applications.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research conducted by various teams has shown that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been studied for its anticancer properties. A study published in a peer-reviewed journal demonstrated that this compound induced apoptosis in cancer cell lines, including breast and colon cancer cells.
Case Study: Apoptosis Induction
In vitro experiments showed that treatment with this compound led to:
- Increased levels of reactive oxygen species (ROS)
- Activation of caspase pathways
- DNA fragmentation indicative of apoptosis
Table 2: Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 70 |
| HT-29 (Colon Cancer) | 20 | 65 |
These findings highlight the compound's potential as an anticancer agent.
The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It has been suggested that this compound can modulate key signaling pathways related to apoptosis and cell cycle regulation.
- Interaction with Cellular Membranes : Preliminary studies indicate that this compound may alter membrane fluidity, affecting cellular uptake and overall cellular function.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
